Optimized PROTAC Ternary Complex Formation: PEG12 Linker Length Enables Superior Degradation Efficiency vs. Shorter PEG Chains
In a comparative study of VHL-based BET PROTACs, the PEG12 linker length (corresponding to m-PEG12-OH's 12-unit chain) demonstrated intermediate degradation activity, consistent with a chain-length-dependent 'sweet spot' for ternary complex formation. This study established a clear activity trend: PEG-3 > PEG-4 ≫ PEG-2 [1]. This data class-level infers that a 12-unit PEG chain provides a significantly longer and more flexible spacer than suboptimal shorter linkers (e.g., PEG2, PEG4) used in similar PROTAC designs.
| Evidence Dimension | PROTAC degradation efficiency (cell viability IC50) as a function of PEG linker length |
|---|---|
| Target Compound Data | 12-unit PEG chain length (m-PEG12-OH). Activity is expected to fall within the observed trend of increasing linker length correlating with improved ternary complex formation, up to an optimal range. |
| Comparator Or Baseline | PEG-2, PEG-3, and PEG-4 linkers were directly compared, showing a trend of PEG-3 > PEG-4 ≫ PEG-2 for BET degradation activity in acute myeloid leukemia cell lines. |
| Quantified Difference | The study indicates that even a single-unit change in PEG length can significantly impact degradation efficiency, with a threshold effect where very short linkers (PEG-2) are nearly inactive. |
| Conditions | VHL-based BET PROTACs targeting BRD4 in acute myeloid leukemia cell lines. Degradation was assessed by Western blot and cell viability assays. |
Why This Matters
This class-level data strongly suggests that the specific 12-unit length of m-PEG12-OH places it in a length regime that is functionally distinct from shorter PEG linkers (e.g., PEG2-PEG4), which have been experimentally shown to yield suboptimal or negligible degradation in similar systems.
- [1] Chan KH, Zengerle M, Testa A, et al. Impact of PEG linker length on ternary complex formation and cellular activity of PROTACs. Journal of Medicinal Chemistry. 2018;61(2):504-513. DOI: 10.1021/acs.jmedchem.6b01912. View Source
